molecular formula C14H14N4O5S B14942052 N'-(1,3-benzodioxol-5-ylsulfonyl)-3-cyclopropyl-1H-pyrazole-5-carbohydrazide

N'-(1,3-benzodioxol-5-ylsulfonyl)-3-cyclopropyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B14942052
M. Wt: 350.35 g/mol
InChI Key: IMRQINXKKCFCCL-UHFFFAOYSA-N
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Description

N’-(1,3-benzodioxol-5-ylsulfonyl)-3-cyclopropyl-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzodioxole ring, a sulfonyl group, and a pyrazole ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1,3-benzodioxol-5-ylsulfonyl)-3-cyclopropyl-1H-pyrazole-5-carbohydrazide typically involves multiple steps. One common method includes the initial formation of the benzodioxole ring, followed by the introduction of the sulfonyl group. The pyrazole ring is then synthesized and attached to the benzodioxole-sulfonyl intermediate. The final step involves the addition of the carbohydrazide group under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

N’-(1,3-benzodioxol-5-ylsulfonyl)-3-cyclopropyl-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

N’-(1,3-benzodioxol-5-ylsulfonyl)-3-cyclopropyl-1H-pyrazole-5-carbohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(1,3-benzodioxol-5-ylsulfonyl)-3-cyclopropyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound may inhibit enzymes or modulate receptor activity, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(1,3-benzodioxol-5-ylsulfonyl)-3-cyclopropyl-1H-pyrazole-5-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C14H14N4O5S

Molecular Weight

350.35 g/mol

IUPAC Name

N'-(1,3-benzodioxol-5-ylsulfonyl)-5-cyclopropyl-1H-pyrazole-3-carbohydrazide

InChI

InChI=1S/C14H14N4O5S/c19-14(11-6-10(15-16-11)8-1-2-8)17-18-24(20,21)9-3-4-12-13(5-9)23-7-22-12/h3-6,8,18H,1-2,7H2,(H,15,16)(H,17,19)

InChI Key

IMRQINXKKCFCCL-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=NN2)C(=O)NNS(=O)(=O)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

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